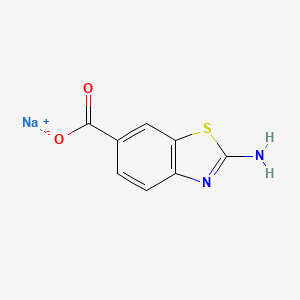

Monosodium 2-aminobenzothiazole-6-carboxylate

CAS No.: 67828-33-5

Cat. No.: VC18474368

Molecular Formula: C8H5N2NaO2S

Molecular Weight: 216.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67828-33-5 |

|---|---|

| Molecular Formula | C8H5N2NaO2S |

| Molecular Weight | 216.19 g/mol |

| IUPAC Name | sodium;2-amino-1,3-benzothiazole-6-carboxylate |

| Standard InChI | InChI=1S/C8H6N2O2S.Na/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);/q;+1/p-1 |

| Standard InChI Key | MIOQTAOQNAUMOI-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)[O-])SC(=N2)N.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Monosodium 2-aminobenzothiazole-6-carboxylate belongs to the benzothiazole family, featuring a fused benzene and thiazole ring system substituted with an amino group at position 2 and a carboxylate moiety at position 6. The sodium counterion enhances its solubility in aqueous environments, making it advantageous for formulation studies.

Molecular and Physical Properties

Critical physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₃NO₂ | |

| Molecular Weight | 249.349 g/mol | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Boiling Point | 317.6 ± 11.0 °C at 760 mmHg | |

| Flash Point | 145.9 ± 19.3 °C | |

| LogP (Partition Coefficient) | 5.49 |

The compound’s high logP value suggests significant lipophilicity, which may influence its membrane permeability in biological systems .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves the reaction of 2-aminobenzothiazole-6-carboxylic acid with sodium hydroxide under controlled conditions. A modified protocol derived from analogous benzothiazole derivatives involves:

-

Cyclization: Treatment of aniline derivatives with ammonium thiocyanate in a formic acid–acetic acid mixture, followed by bromine addition at low temperatures to form the benzothiazole core .

-

Carboxylation: Introduction of the carboxylic acid group via directed ortho-metalation or carboxylation reactions.

-

Neutralization: Reaction with sodium hydroxide to yield the monosodium salt .

Key challenges include controlling polythiocyanogen byproducts and optimizing reaction pH to maximize yield .

Physicochemical Behavior and Stability

Thermal Stability

Thermogravimetric analysis (TGA) of related benzothiazole derivatives reveals decomposition onset temperatures above 200°C, suggesting robustness under standard storage conditions . The monosodium salt’s exact thermal profile remains under investigation, but its high boiling point (317.6°C) implies suitability for high-temperature applications .

Solubility and Ionization

The sodium salt exhibits enhanced aqueous solubility compared to its free acid form. At physiological pH (7.4), the carboxylate group remains deprotonated, facilitating ionic interactions in biological matrices .

Biological Activity and Applications

Anti-Inflammatory and Analgesic Effects

Benzothiazole derivatives inhibit cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways, reducing inflammation in rodent models . The carboxylate group may enhance binding to polar enzyme active sites, though pharmacokinetic studies are needed to confirm this hypothesis.

Industrial and Material Science Applications

Hydrogel Crosslinking

In polymer chemistry, the amine and carboxylate functionalities enable participation in Schiff base formation. Studies on oxidized starch-alginate hydrogels show that analogous compounds achieve crosslinking efficiencies up to 81.78% at optimal -CHO/-NH₂ molar ratios . This suggests potential utility in designing biodegradable scaffolds for drug delivery.

Corrosion Inhibition

Benzothiazoles are effective corrosion inhibitors for mild steel in acidic media, with inhibition efficiencies exceeding 90% at 500 ppm concentrations . The monosodium derivative’s ionic nature could improve adsorption on metal surfaces, though experimental validation is required.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the carboxylate and amine substituents to optimize bioactivity.

-

Pharmacokinetic Profiling: Assessment of oral bioavailability and metabolic stability.

-

Scale-Up Synthesis: Development of continuous-flow processes to improve yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume